molecular formula C18H19F3N4O5 B11090439 Ethyl 2-(6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-3,3,3-trifluoro-2-[(phenylcarbonyl)amino]propanoate

Ethyl 2-(6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-3,3,3-trifluoro-2-[(phenylcarbonyl)amino]propanoate

Cat. No.: B11090439
M. Wt: 428.4 g/mol
InChI Key: URSGGWURHMCABH-UHFFFAOYSA-N
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Description

ETHYL 2-(6-AMINO-1,3-DIMETHYL-2,4-DIOXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINYL)-2-(BENZOYLAMINO)-3,3,3-TRIFLUOROPROPANOATE is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its complex structure, which includes a pyrimidine ring, an ethyl ester group, and a trifluoromethyl group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-(6-AMINO-1,3-DIMETHYL-2,4-DIOXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINYL)-2-(BENZOYLAMINO)-3,3,3-TRIFLUOROPROPANOATE typically involves multi-step organic reactions. The starting materials often include pyrimidine derivatives, ethyl esters, and trifluoromethyl compounds. Common synthetic routes may involve:

    Condensation Reactions: Combining pyrimidine derivatives with ethyl esters under acidic or basic conditions.

    Amination: Introducing the amino group through nucleophilic substitution reactions.

    Trifluoromethylation: Adding the trifluoromethyl group using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-(6-AMINO-1,3-DIMETHYL-2,4-DIOXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINYL)-2-(BENZOYLAMINO)-3,3,3-TRIFLUOROPROPANOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.

    Substitution: The amino and benzoylamino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines and thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce alcohols.

Scientific Research Applications

ETHYL 2-(6-AMINO-1,3-DIMETHYL-2,4-DIOXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINYL)-2-(BENZOYLAMINO)-3,3,3-TRIFLUOROPROPANOATE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ETHYL 2-(6-AMINO-1,3-DIMETHYL-2,4-DIOXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINYL)-2-(BENZOYLAMINO)-3,3,3-TRIFLUOROPROPANOATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzyme activity.

    Interacting with Receptors: Modulating receptor function and signaling pathways.

    Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 2-(6-AMINO-1,3-DIMETHYL-2,4-DIOXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINYL)-2-(BENZOYLAMINO)-3,3,3-TRIFLUOROPROPANOATE: can be compared with other pyrimidine derivatives, such as:

Uniqueness

The uniqueness of ETHYL 2-(6-AMINO-1,3-DIMETHYL-2,4-DIOXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINYL)-2-(BENZOYLAMINO)-3,3,3-TRIFLUOROPROPANOATE lies in its specific structural features, such as the trifluoromethyl group and the combination of amino and benzoylamino groups, which may confer unique chemical and biological properties.

Properties

Molecular Formula

C18H19F3N4O5

Molecular Weight

428.4 g/mol

IUPAC Name

ethyl 2-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-2-benzamido-3,3,3-trifluoropropanoate

InChI

InChI=1S/C18H19F3N4O5/c1-4-30-15(28)17(18(19,20)21,23-13(26)10-8-6-5-7-9-10)11-12(22)24(2)16(29)25(3)14(11)27/h5-9H,4,22H2,1-3H3,(H,23,26)

InChI Key

URSGGWURHMCABH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=C(N(C(=O)N(C1=O)C)C)N)(C(F)(F)F)NC(=O)C2=CC=CC=C2

Origin of Product

United States

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